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Compound of Interest

Compound Name: RB-6145

Cat. No.: B1678845 Get Quote

Initial investigations into the compound designated RB-6145 and its purported effects on

cellular oxygen levels have yielded no direct scientific literature or clinical data. Extensive

searches across prominent research databases and clinical trial registries have failed to identify

any compound with this specific designation.

This suggests a potential typographical error in the compound's name. Further analysis of

related pharmacological classes, specifically prokinetic agents with similar naming conventions,

points towards a possible case of mistaken identity with the investigational drug Renzapride.

Renzapride is a well-documented gastrointestinal prokinetic agent with a distinct mechanism of

action.[1][2] It functions as a dual-acting compound, exhibiting both potent agonism at the 5-

HT4 receptor and antagonism at the 5-HT3 receptor.[1][3][4] This dual activity modulates

serotonergic pathways in the gut, leading to increased gastrointestinal motility and an anti-

emetic effect.[1]

While the existing body of research on Renzapride is substantial, it is crucial to note that there

is currently no scientific evidence to suggest a direct role for this compound in the regulation of

cellular oxygen levels. Its therapeutic applications and clinical development have been primarily

focused on gastrointestinal disorders, such as irritable bowel syndrome with constipation (IBS-

C) and diabetic gastroparesis.[1][2][4]

Given the absence of information on "RB-6145," this guide will proceed by providing a

comprehensive overview of Renzapride, based on the available scientific and clinical data. This

will include its mechanism of action, a summary of clinical findings, and detailed experimental
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protocols where available, to offer valuable insights for researchers, scientists, and drug

development professionals who may have encountered this nomenclature ambiguity.

Renzapride: A Detailed Profile
Renzapride is a substituted benzamide that has been the subject of numerous preclinical and

clinical studies.[3][5] Originally developed in the late 1980s, it has undergone investigation for

its therapeutic potential in various gastrointestinal motility disorders.[1]

Mechanism of Action
The primary pharmacological activity of Renzapride is centered on its interaction with serotonin

(5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.[3][6]

5-HT4 Receptor Agonism: Renzapride acts as a full agonist at 5-HT4 receptors.[3][4]

Stimulation of these receptors on enteric neurons promotes the release of acetylcholine, a

key neurotransmitter that enhances gastrointestinal peristalsis and transit.[1]

5-HT3 Receptor Antagonism: The compound also functions as a 5-HT3 receptor antagonist.

[1][3] Blockade of 5-HT3 receptors in the gut and central nervous system contributes to its

anti-emetic properties.[1]

Other Receptor Interactions: In vitro studies have shown that Renzapride also has some

affinity for 5-HT2B, 5-HT2A, and 5-HT2C receptors.[4]

The interplay of these receptor interactions results in a prokinetic effect, accelerating gastric

emptying and intestinal transit.[5]

Signaling Pathway of Renzapride
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Renzapride's dual mechanism of action on serotonergic pathways.

Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical

studies of Renzapride.

Table 1: Receptor Binding Affinity of Renzapride

Receptor Species/Tissue Ki (nM) Reference

5-HT3
Human (cloned

receptor)
17 [3]

5-HT4 Guinea-pig 477 [3]

Table 2: Effect of Renzapride on Gastric Emptying in Healthy Subjects
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Dose
Decrease in Gastric
Content Volume
(%)

Time Point Reference

2 mg 21 80 min post-meal [5]

5 mg 37 80 min post-meal [5]

Table 3: Effect of Renzapride on Oro-caecal Transit Time

Dose
Reduction in Transit Time
(%)

Reference

5 mg 62 [5]

Table 4: Clinical Efficacy of Renzapride in IBS-C (Phase III)

Treatment Group
Mean Months with
Relief of Overall
Symptoms

p-value vs. Placebo Reference

Renzapride 2 mg

(twice daily)
0.6 0.004 [4]

Renzapride 4 mg

(once daily)
0.55 0.027 [4]

Placebo 0.44 - [4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication

and further investigation.

In Vitro Radioligand Binding Studies
Objective: To determine the binding affinity of Renzapride for various serotonin receptors.
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Methodology:[3][7]

Membrane Preparation: Membranes were prepared from animal tissues or cell lines

transfected with cloned human receptors. Standard procedures in modified Tris-HCl buffer

(pH 7.4) were used.

Incubation: Membranes were incubated with a specific radiolabeled ligand with high affinity

for the target receptor.

Competitive Inhibition: Renzapride was added at various concentrations to competitively

inhibit the binding of the radioligand.

Measurement: Levels of bound radioligand were measured by filtration, followed by counting

of the bound radioactivity.

Data Analysis: The inhibition constant (Ki) was calculated for instances where greater than

50% inhibition of radioligand binding occurred.
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Workflow for in vitro radioligand binding assays.

Assessment of Gastric Emptying
Objective: To evaluate the effect of Renzapride on the rate of gastric emptying in human

subjects.

Methodology:[5]

Subjects: Healthy volunteers were recruited for the study.

Test Meal: Subjects consumed a standardized test meal.
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Drug Administration: Renzapride (at varying doses) or placebo was administered.

Aspiration: At a specified time point (e.g., 80 minutes) after the meal, the volume of gastric

contents was aspirated.

Measurement: The volume of the aspirated gastric contents was measured and compared

between the Renzapride and placebo groups.

Oro-caecal Transit Time Measurement
Objective: To determine the effect of Renzapride on the transit time of a substance from the

mouth to the cecum.

Methodology:[5]

Subjects: Healthy volunteers were enrolled.

Substrate Administration: Subjects ingested lactulose, a non-absorbable sugar.

Breath Hydrogen Measurement: Breath hydrogen levels were measured at regular intervals.

The time at which a significant rise in breath hydrogen is detected (due to bacterial

fermentation of lactulose in the cecum) is considered the oro-cecal transit time.

Drug Administration: The procedure was performed with and without the administration of

Renzapride to assess its effect on transit time.

In conclusion, while the initial query regarding "RB-6145" and its effects on cellular oxygen

levels could not be directly addressed due to a lack of available data, a comprehensive

analysis of the likely intended compound, Renzapride, has been provided. The information

presented here on its mechanism of action, quantitative effects on gastrointestinal motility, and

associated experimental protocols offers a valuable resource for researchers in the field of

gastroenterology and drug development. Future research could explore if, through its

modulation of gastrointestinal function and potential systemic effects, Renzapride has any

indirect influence on cellular metabolic processes, though no current evidence supports this.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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